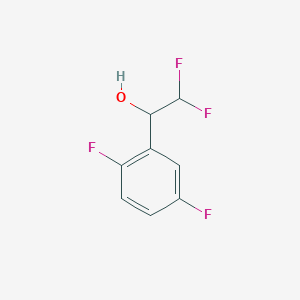

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol

Description

BenchChem offers high-quality 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H6F4O |

|---|---|

Molecular Weight |

194.13 g/mol |

IUPAC Name |

1-(2,5-difluorophenyl)-2,2-difluoroethanol |

InChI |

InChI=1S/C8H6F4O/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,7-8,13H |

InChI Key |

NPHXSSRICKLZKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(C(F)F)O)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 1-(2,5-Difluorophenyl)-2,2-difluoroethanol: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(2,5-difluorophenyl)-2,2-difluoroethanol, a fluorinated carbinol with significant potential as a versatile building block in medicinal chemistry and drug development. This molecule uniquely combines a difluoromethyl carbinol moiety with a 2,5-difluorinated phenyl ring, creating a scaffold with compelling physicochemical and pharmacological properties. We will explore its predicted characteristics, propose a detailed and robust synthetic pathway, and discuss the strategic rationale for its application in modern drug discovery, focusing on its role as a bioisostere to enhance metabolic stability, binding affinity, and membrane permeability. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced fluorination strategies in the design of next-generation therapeutics.

Introduction: The Strategic Role of Fluorinated Carbinols in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] Among the diverse array of fluorine-containing motifs, the difluoromethyl group (–CF₂H) has garnered substantial interest. Unlike the more common trifluoromethyl group, the –CF₂H moiety is a unique bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups, primarily because its polarized C-H bond allows it to function as a lipophilic hydrogen bond donor.[2][3] This capability enables the replacement of traditional functional groups to improve pharmacokinetic profiles while preserving crucial interactions with biological targets.[4][5]

When the –CF₂H group is part of a carbinol structure (a secondary alcohol), it forms a difluoromethyl carbinol. These structures are prevalent in a variety of bioactive molecules, including antitumor and antidiabetic agents.[6]

This guide focuses on the specific molecule 1-(2,5-Difluorophenyl)-2,2-difluoroethanol . This compound is of particular interest as it integrates the advantageous difluoromethyl carbinol unit with a 2,5-difluorophenyl ring. This "dual-fluorination" strategy offers a powerful approach to modulate multiple drug-like properties simultaneously, making it a highly attractive scaffold for systematic investigation in drug discovery campaigns.

Predicted Physicochemical and Spectroscopic Properties

Physicochemical Properties

The key physicochemical properties of 1-(2,5-difluorophenyl)-2,2-difluoroethanol are summarized below. These values are estimated based on standard computational models and empirical data from analogous structures.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₈H₆F₄O | Based on chemical structure. |

| Molecular Weight | 202.13 g/mol | Calculated from the atomic weights of the constituent atoms. |

| Topological Polar Surface Area | 20.23 Ų | Calculated based on the hydroxyl group. |

| Hydrogen Bond Donors | 1 (from -OH) | The hydroxyl proton is a primary hydrogen bond donor. |

| Hydrogen Bond Acceptors | 1 (from -OH) | The hydroxyl oxygen is a primary hydrogen bond acceptor. |

| Octanol/Water Partition Coeff. (LogP) | ~2.1 - 2.5 | The four fluorine atoms significantly increase lipophilicity compared to the non-fluorinated parent alcohol. |

Spectroscopic Profile

The anticipated spectroscopic data is crucial for the characterization and verification of the synthesized compound.

| Spectroscopy | Predicted Signals and Multiplicity |

| ¹H NMR | δ 7.1-7.4 ppm (m, 3H): Aromatic protons on the 2,5-difluorophenyl ring. δ 6.0-6.5 ppm (tt, 1H, JHF ≈ 56 Hz, JHH ≈ 4 Hz): Proton of the difluoromethyl (–CF₂H ) group, appearing as a triplet of triplets due to coupling with the two fluorine atoms and the adjacent methine proton.[7] δ 5.1-5.3 ppm (m, 1H): Methine proton (–CH (OH)–), coupled to the adjacent aromatic and difluoromethyl protons. δ 2.5-3.5 ppm (d, 1H): Hydroxyl proton (–OH ), which may be broad and its position can vary with concentration and solvent. |

| ¹³C NMR | δ 110-140 ppm: Aromatic carbons, with characteristic C-F coupling patterns. δ 115-120 ppm (t, JCF ≈ 240-250 Hz): Carbon of the difluoromethyl (–C F₂H) group, appearing as a triplet due to coupling with the two fluorine atoms.[8] δ 65-70 ppm (t, JCCF ≈ 20-25 Hz): Methine carbon (–C H(OH)–), appearing as a triplet due to coupling with the geminal fluorine atoms. |

| ¹⁹F NMR | δ -115 to -125 ppm (m): Fluorine atoms on the aromatic ring. δ -125 to -135 ppm (d, JFH ≈ 56 Hz): The two equivalent fluorine atoms of the difluoromethyl (–CF₂ H) group, appearing as a doublet due to coupling with the geminal proton.[7] |

| IR Spectroscopy | ~3400 cm⁻¹ (broad): O-H stretching of the alcohol. ~3050 cm⁻¹: Aromatic C-H stretching. ~1500-1600 cm⁻¹: Aromatic C=C stretching. ~1100-1300 cm⁻¹ (strong): C-F stretching vibrations. |

Proposed Synthesis Pathway

A robust and efficient synthesis of 1-(2,5-difluorophenyl)-2,2-difluoroethanol can be achieved via the nucleophilic addition of a difluoromethyl anion equivalent to the commercially available 2,5-difluorobenzaldehyde. (Difluoromethyl)trimethylsilane (TMSCF₂H) is an ideal reagent for this transformation, as it is a stable, easy-to-handle liquid that generates the required nucleophile under mild activation conditions.[2][9][10]

Synthesis Workflow

The proposed reaction follows a straightforward, single-step protocol from readily available starting materials.

Caption: Proposed synthesis workflow for 1-(2,5-difluorophenyl)-2,2-difluoroethanol.

Detailed Experimental Protocol

Title: Synthesis of 1-(2,5-Difluorophenyl)-2,2-difluoroethanol via Cesium Fluoride-Catalyzed Nucleophilic Difluoromethylation.

Principle: This protocol utilizes (difluoromethyl)trimethylsilane (TMSCF₂H) as a nucleophilic difluoromethylating agent. A catalytic amount of cesium fluoride (CsF), solubilized by 18-crown-6, activates the silicon-carbon bond, generating a transient pentavalent silicate anion.[2] This species effectively delivers the difluoromethyl nucleophile ("CF₂H⁻") to the electrophilic carbonyl carbon of 2,5-difluorobenzaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the target carbinol.

Materials and Reagents:

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |

| 2,5-Difluorobenzaldehyde | 2646-90-4 | 142.10 | 1.42 g | 10.0 mmol |

| (Difluoromethyl)trimethylsilane | 65865-44-3 | 122.25 | 1.83 g | 15.0 mmol |

| Cesium Fluoride (CsF) | 13400-13-0 | 151.90 | 152 mg | 1.0 mmol |

| 18-Crown-6 | 17455-13-9 | 264.32 | 264 mg | 1.0 mmol |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 50 mL | - |

| Saturated NH₄Cl (aq) | - | - | 25 mL | - |

| Ethyl Acetate | 141-78-6 | - | 100 mL | - |

| Anhydrous MgSO₄ | 7487-88-9 | - | - | - |

Procedure:

-

Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add cesium fluoride (152 mg, 1.0 mmol) and 18-crown-6 (264 mg, 1.0 mmol).

-

Solvent Addition: Add anhydrous tetrahydrofuran (50 mL) via syringe and stir the mixture at room temperature for 15 minutes to ensure dissolution.

-

Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

-

Reagent Addition: Add 2,5-difluorobenzaldehyde (1.42 g, 10.0 mmol) to the cooled solution, followed by the dropwise addition of (difluoromethyl)trimethylsilane (1.83 g, 15.0 mmol) over 5 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR.

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 25 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1-(2,5-difluorophenyl)-2,2-difluoroethanol.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS), comparing the results with the predicted spectroscopic data.

Rationale for Application in Drug Development

The strategic combination of a 2,5-difluorophenyl ring and a difluoromethyl carbinol moiety makes this molecule a compelling scaffold for addressing common challenges in drug discovery.

Bioisosteric Replacement Strategies

The difluoromethyl carbinol core is a powerful bioisostere. It can replace other functional groups to fine-tune a lead compound's properties without disrupting its primary binding mode.

Caption: Bioisosteric relationship of the difluoromethyl carbinol moiety.

Modulation of Key Drug Properties

-

Metabolic Stability: The molecule possesses two key features that enhance metabolic stability. First, the carbon-fluorine bonds are exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[1] Second, the fluorine atoms on the aromatic ring at positions 2 and 5 block common sites of oxidative metabolism (aromatic hydroxylation), thereby increasing the compound's half-life.

-

Binding Affinity and Selectivity: The scaffold offers multiple points for specific interactions within a protein binding pocket. The hydroxyl group can act as both a hydrogen bond donor and acceptor. Critically, the difluoromethyl C-H bond acts as a weak but significant hydrogen bond donor, an interaction distinct from that of other alkyl groups.[3][11] This unique combination of hydrogen bonding capabilities can be exploited to enhance binding affinity and achieve selectivity for a desired target.

-

Permeability and Physicochemical Profile: Fluorination generally increases a molecule's lipophilicity, which can lead to improved cell membrane permeability and better oral bioavailability. The replacement of more polar groups (like a second hydroxyl) with the –CF₂H moiety provides a rational strategy to optimize the balance between solubility and permeability, a critical aspect of the "Rule of 5" paradigm in drug design.

Conclusion

1-(2,5-Difluorophenyl)-2,2-difluoroethanol represents a highly promising and strategically designed building block for medicinal chemistry. Its synthesis is feasible from commercially available starting materials using established and reliable chemical methods. The combination of a metabolically robust difluorinated aromatic ring with the unique bioisosteric properties of a difluoromethyl carbinol provides a powerful platform for developing novel drug candidates with enhanced pharmacokinetic and pharmacodynamic profiles. This guide serves as a foundational resource for researchers aiming to incorporate this advanced scaffold into their drug discovery programs, offering a clear pathway from synthesis to strategic application.

References

-

Gao, J., Liu, Z. W., Guo, X., Wu, L., Chen, Z., & Yang, K. C. (2023). 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. Molecules, 28(14), 5484. Available at: [Link]

-

Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7156-7199. Available at: [Link]

-

Le, T. B., Nguyen, T. H. T., Phan, T. L. T., et al. (2023). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 14(10), 2004-2010. Available at: [Link]

-

Cross, S. R., & Macmillan, D. W. C. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. Available at: [Link]

-

Lerner, C., Ruderman, A., & Zafrani, Y. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 945-953. Available at: [Link]

-

Millopharma. (2025). 2,5-Difluorobenzaldehyde: Properties, Applications, and Quality Specifications. Available at: [Link]

-

Zafrani, Y., & Amir, D. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 13(7), 776-787. Available at: [Link]

-

Pace, V., & Holzer, W. (2021). (Difluoromethyl)trimethylsilane (TMSCHF2): A Useful Difluoromethylating Nucleophilic Source. Molecules, 26(10), 2946. Available at: [Link]

-

ResearchGate. (2023). Difluoromethylation of Arylsulfonium Salts with TMSCF2H. Available at: [Link]

-

PubChem. (n.d.). 2,5-Difluorobenzaldehyde. Available at: [Link]

-

Gouverneur, V., et al. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. UCL Discovery. Available at: [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. PMC. Available at: [Link]

-

Hu, J., et al. (2024). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. Molecules. Available at: [Link]

-

Royal Society of Chemistry. (2015). Electronic Supporting Information for Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Available at: [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]

-

Hu, J., et al. (2005). Synthesis of Difluoromethyl Alcohols from Both Enolizable and Non-Enolizable Carbonyl Compounds with Difluoromethyl Phenyl Sulfone. European Journal of Organic Chemistry. Available at: [Link]

-

Dilman, A. D., et al. (n.d.). Supporting Information: Difluoromethylation of Carboxylic Acids via the Addition of Difluorinated Phosphorus Ylide to Acyl Chlorides. Available at: [Link]

-

Tredwell, M., et al. (2024). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Organic Letters. Available at: [Link]

-

Steffen's Chemistry Pages. (n.d.). 19F chemical shifts. Available at: [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

-

Hu, J., et al. (n.d.). Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent. Angewandte Chemie. Available at: [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. researchgate.net [researchgate.net]

- 10. 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of difluoromethyl carbinols from the Friedel–Crafts reaction of electron-rich arenes with difluorovinyl arylsulfonates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol from 2,5-difluorobenzaldehyde

Executive Summary

This application note details the optimized protocol for the synthesis of 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol , a critical fluorinated building block in medicinal chemistry. The difluoromethyl carbinol motif (

The protocol utilizes a nucleophilic difluoromethylation strategy employing (Difluoromethyl)trimethylsilane (

Chemical Context & Retrosynthesis

Structural Significance

The target molecule features a 2,5-difluorophenyl ring, a scaffold common in kinase inhibitors and agrochemicals to block metabolic hot spots. The adjacent 2,2-difluoroethanol group introduces a unique electronic signature:

-

Acidity: The

group increases the acidity of the hydroxyl proton (pKa -

Lipophilicity: Fluorine substitution increases

without significant steric penalty compared to a methyl group.

Retrosynthetic Analysis

The most efficient disconnection is at the

Figure 1: Retrosynthetic disconnection showing the convergent assembly.

Experimental Protocol

Materials & Reagents

| Component | CAS No.[1] | Equiv.[1][2][3][4] | Role |

| 2,5-Difluorobenzaldehyde | 2646-90-4 | 1.0 | Substrate (Electrophile) |

| 65864-64-4 | 1.2 - 1.5 | Nucleophilic Source | |

| CsF (Cesium Fluoride) | 13400-13-0 | 0.1 - 0.2 | Lewis Base Initiator |

| DMF (Anhydrous) | 68-12-2 | - | Solvent (Polar Aprotic) |

| TBAF (1M in THF) | 42941-38-6 | 1.0 | Desilylation Agent |

Detailed Methodology

Caution: Organosilanes and fluorinated compounds can generate HF upon hydrolysis.[5] Perform all operations in a fume hood.

Step 1: Nucleophilic Addition

-

Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Charge the flask with 2,5-difluorobenzaldehyde (1.0 g, 7.04 mmol) and anhydrous DMF (10 mL).

-

Reagent Addition: Cool the solution to

using an ice bath. Add-

Note:

is volatile (bp

-

-

Initiation: Add CsF (107 mg, 0.70 mmol, 0.1 equiv) in one portion.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Monitor by TLC (10% EtOAc/Hexane) or

NMR. The aldehyde peak should disappear, and a new silyl ether peak should appear.

-

Step 2: Desilylation & Workup

-

Quench: Once conversion is complete, add TBAF (1M in THF, 7.5 mL) or 2N HCl (5 mL) to the reaction mixture at RT. Stir for 30 minutes to cleave the O-TMS group.

-

Extraction: Dilute with water (30 mL) and extract with Ethyl Acetate (

). -

Washing: Wash the combined organics with saturated

(to neutralize acid if used), water, and brine ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 3: Purification

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient of 5%

15% Ethyl Acetate in Hexanes. -

Expected Yield: 85–92% (Colorless oil or low-melting solid).

Mechanism & Workflow Visualization

The reaction proceeds via a hypervalent silicon intermediate. The fluoride ion attacks the silicon of

Figure 2: Step-by-step experimental workflow for the difluoromethylation process.

Critical Quality Attributes (Data Analysis)

Validation of the product relies heavily on NMR spectroscopy due to the distinct splitting patterns caused by fluorine-hydrogen and fluorine-fluorine coupling.

| Analytical Method | Expected Signal Characteristics | Interpretation |

| The terminal proton of the | ||

| The benzylic proton ( | ||

| Diastereotopic fluorines of the | ||

| Aromatic fluorines at positions 2 and 5. |

Troubleshooting Guide

-

Low Yield: Ensure DMF is strictly anhydrous. Water quenches the

anion immediately. -

Incomplete Conversion: If the reaction stalls, add an additional 0.5 equiv of

. The reagent can degrade over time if the bottle is old. -

Side Products: Cannizzaro disproportionation is minimal with this protocol but can occur if strong bases (like

) are used instead of CsF.

References

-

Hu, J., et al. (2011).Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with

at Ambient or Low Temperature.[6] Organic Letters, 13(19), 5342–5345. - Prakash, G. K. S., et al. (2007).Nucleophilic Difluoromethylation of Aldehydes and Ketones using . Journal of Fluorine Chemistry. (General methodology reference).

-

Ni, C., & Hu, J. (2016). Recent Advances in Nucleophilic Di- and Monofluoromethylation. Chemical Reviews, 116.

Sources

- 1. 2,5-Difluorobenzaldehyde | C7H4F2O | CID 137663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. sioc.ac.cn [sioc.ac.cn]

- 5. prepchem.com [prepchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Chemoselective and Enantioselective Reduction of 1-(2,5-difluorophenyl)-2,2-difluoroethanone

[1][2]

Executive Summary

This application note details the reduction of 1-(2,5-difluorophenyl)-2,2-difluoroethanone (CAS: 350-54-9 / 395-01-7 analog) to its corresponding alcohol, 1-(2,5-difluorophenyl)-2,2-difluoroethanol .[1][2] This transformation is a critical step in the synthesis of next-generation triazole antifungals and specific agrochemical active ingredients where the difluoromethyl (

We present two validated protocols:

-

Protocol A (Racemic): A robust, scalable reduction using Sodium Borohydride (

). -

Protocol B (Enantioselective): A high-precision Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-TsDPEN catalyst, achieving

ee.[3]

Chemical Context & Challenges[1][2][3][4][5]

The "Fluorine Effect" on Reactivity

The presence of the

-

Increased Electrophilicity: The strong inductive effect (

) of the two fluorine atoms lowers the energy of the LUMO ( -

Hydrate Formation: Unlike typical ketones, 1-(2,5-difluorophenyl)-2,2-difluoroethanone exists in an equilibrium with its gem-diol (hydrate) form in the presence of moisture.[1][2]

-

Implication: Analytical samples (NMR) may show complex spectra. The hydrate is generally less reactive toward hydride reducing agents than the free ketone, requiring dehydrating conditions or excess reagent.[2]

-

-

Acidity of the Product: The resulting alcohol has a lower

(

Reaction Pathway Visualization

Figure 1: The equilibrium between the free ketone and its hydrate significantly impacts reaction kinetics. Protocol design must account for shifting this equilibrium toward the reactive ketone.

Protocol A: Racemic Reduction (Standard)

Objective: Rapid, quantitative conversion to racemic alcohol for analytical standards or non-chiral intermediates.

Reagents & Materials

| Reagent | Equiv.[4] | Role |

| Substrate | 1.0 | Starting Material |

| 0.6 - 0.8 | Reducing Agent (Hydride source) | |

| Methanol (MeOH) | Solvent | Protic solvent activates borohydride |

| Quench | Protonation/Workup |

Step-by-Step Procedure

-

Preparation: Dissolve 1-(2,5-difluorophenyl)-2,2-difluoroethanone (

) in anhydrous MeOH (-

Note: If the starting material is a hydrate solid, stir in MeOH for 15 mins over

molecular sieves before adding reductant to shift equilibrium.[2]

-

-

Addition: Cool the solution to

. Add-

Caution: Exothermic hydrogen evolution.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 30 minutes.

-

Quench: Carefully add

until -

Workup: Concentrate MeOH under reduced pressure. Extract residue with Ethyl Acetate (

).[2] Wash combined organics with brine, dry over -

Purification: Usually sufficiently pure (

). If necessary, flash chromatography (Silica, 10-20% EtOAc/Hexane).[2][5]

Protocol B: Asymmetric Transfer Hydrogenation (ATH)[8][9]

Objective: Enantioselective synthesis of

Mechanism: This protocol utilizes the Noyori-Ikariya mechanism.[1] The electron-deficient nature of the difluoroketone makes it an excellent substrate for Ru-catalyzed transfer hydrogenation, often reacting faster than non-fluorinated analogs.[1][2]

Reagents & Catalyst System

-

Catalyst:

(for-

Load:

.

-

-

Hydrogen Source: Formic Acid / Triethylamine (

azeotrope) is preferred over Isopropanol for fluorinated ketones to prevent the reverse reaction (Oppenauer oxidation). -

Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue).

Step-by-Step Procedure

-

Catalyst Activation: In a Schlenk flask under

, dissolve the Ru-catalyst (-

Visual Check: Solution should turn deep orange/red.

-

-

Substrate Addition: Add 1-(2,5-difluorophenyl)-2,2-difluoroethanone (

) in one portion. -

Reaction: Stir at

for 12–24 hours.-

Critical Control: Do not heat above

. The

-

-

Workup: Dilute with water (

) and extract with DCM ( -

Purification: Pass through a short pad of silica gel to remove the Ru catalyst. Evaporate solvent.[6]

Catalytic Cycle Visualization

Figure 2: The Ru-ATH catalytic cycle.[1] The hydride transfer is concerted, with the amine proton of the ligand assisting in carbonyl polarization.[2]

Analytical Validation (Self-Validating Systems)[1]

NMR Characterization

The fluorine atoms provide a built-in diagnostic tool.[1]

-

NMR (Ketone):

-

NMR (Alcohol): The

-

NMR:

-

Ketone: Singlet or doublet (if coupled) around

to -

Alcohol: The

signals often become diastereotopic (AB system) due to the adjacent chiral center, appearing as two distinct multiplets.[2]

-

Chiral HPLC Method

To determine Enantiomeric Excess (ee):

-

Column: Chiralcel OD-H or AD-H (

). -

Mobile Phase: Hexane : Isopropanol (

). -

Flow Rate:

. -

Detection: UV @

.[2] -

Expected Result: Racemic mix shows two peaks (

); ATH product shows major peak

Safety & Troubleshooting

Specific Hazards[1][2]

-

HF Generation: While rare in these mild reductions, thermal decomposition of

-difluoroalcohols can release Hydrogen Fluoride (HF).[2] Always keep Calcium Gluconate gel nearby when working with fluorinated intermediates on a large scale. -

Skin Absorption: Fluorinated aromatics often have enhanced lipophilicity, increasing skin absorption rates.[2] Double-gloving (Nitrile) is mandatory.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Protocol A) | Substrate is hydrated. | Stir substrate in dry MeOH with |

| Low ee (Protocol B) | Temperature too high. | Maintain reaction at |

| Defluorination side-products | Reaction too basic.[1] | Ensure the HCOOH:TEA ratio is maintained (5:2). Excess amine promotes elimination. |

| Broad NMR signals | H-bonding/Hydrate mix. | Run NMR in DMSO- |

References

-

Noyori, R., & Hashiguchi, S. (1997).[2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[7][8] Accounts of Chemical Research, 30(2), 97–102.[2] Link

-

Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996).[2] Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[8] Journal of the American Chemical Society, 118(10), 2521–2522.[2] Link

-

Touge, T., Hakamata, T., Nara, H., & Kayaki, Y. (2011).[2] Efficient Access to Chiral Trifluoromethyl Alcohols via Asymmetric Transfer Hydrogenation. Organic Process Research & Development, 15(5), 1052–1057.[2] Link(Note: Describes analogous trifluoro-systems, applicable to difluoro).

-

PubChem. (2025).[9] 2,2-Difluoroacetophenone Compound Summary. National Library of Medicine. Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. The First Convergent Synthesis of 23,23-Difluoro-25-hydroxyvitamin D3 and Its 24-Hydroxy Derivatives: Preliminary Assessment of Biological Activities | MDPI [mdpi.com]

- 6. data.epo.org [data.epo.org]

- 7. researchgate.net [researchgate.net]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. 2,2-Difluoroacetophenone | C8H6F2O | CID 273286 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reagents for synthesizing alpha-difluoromethyl benzyl alcohols

Application Note: Strategic Synthesis of

Executive Summary: The "Lipophilic Hydrogen Bond Donor"

The

However, the synthesis of this motif is non-trivial. Unlike the stable trifluoromethyl anion (

This guide details the three most reliable "field-proven" protocols to overcome this instability and selectively synthesize

Mechanistic Landscape: The Anion-Carbene Tug-of-War

Success in this synthesis depends entirely on managing the equilibrium between the nucleophilic anion and the electrophilic carbene.

-

The Challenge: The proton on the

group makes the anion prone to losing a fluoride ion. -

The Solution: Use specific Lewis base activators or stabilizing auxiliary groups (sulfones) to "trap" the nucleophilic species long enough to react with the carbonyl.

Figure 1: The Mechanistic Divergence. Success requires conditions that accelerate the "Fast Trap" pathway over the "Alpha-Elimination" pathway.

Protocol A: The "Hu" Modified Silane Method

Reagent: (Difluoromethyl)trimethylsilane (

Historically,

Reagents & Materials

-

Substrate: Aryl Aldehyde (1.0 equiv)

-

Reagent:

(1.5 equiv) -

Activator:

(20 mol%) or -

Solvent: DMF or THF (Strictly Anhydrous)

-

Quench:

Step-by-Step Protocol

-

Preparation: Flame-dry a reaction vial and cool under Argon. Add the aryl aldehyde (1.0 mmol) and anhydrous DMF (

). -

Reagent Addition: Add

( -

Activation (The Critical Step):

-

Option A (Standard): Add

( -

Option B (For unreactive aldehydes): Use

(

-

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Monitoring: Monitor by TLC. You are looking for the disappearance of the aldehyde. Note: The intermediate is a silyl ether (

), which may have a different Rf than the final alcohol.

-

-

Desilylation/Workup: Add

( -

Extraction: Extract with

(

Troubleshooting:

-

Issue: Low yield, presence of starting material.

-

Cause: Moisture in DMF killed the anion, or carbene formation was too fast.

-

Fix: Ensure DMF is

water. Switch activator to

Protocol B: The Sulfone "Julia-Type" Strategy

Reagent: Difluoromethyl phenyl sulfone (

This is a two-step sequence. The sulfonyl group stabilizes the anion (

Phase 1: Nucleophilic Addition

-

Setup: Dissolve

(1.1 equiv) and Aryl Aldehyde (1.0 equiv) in THF/HMPA (10:1) or THF alone. Cool to -

Deprotonation: Add

( -

Workup: Quench with sat.

.[3] Extract and purify the intermediate sulfonyl alcohol (

Phase 2: Reductive Desulfonylation (Mg-Mediated)

Note: Traditional

-

Reaction: Dissolve the sulfonyl alcohol intermediate in anhydrous Methanol (

). -

Reagent: Add Magnesium turnings (

) and a catalytic amount of -

Temperature: Stir at

to RT. The reaction is exothermic and generates -

Completion: The reaction cleaves the

bond, replacing the sulfone with Hydrogen, leaving the

Protocol C: The "In-Situ" Three-Component System

Reagents:

This modern approach generates the sulfone reagent in situ and reacts it with the aldehyde in one pot.

Workflow

-

Mix: Aldehyde (

), -

Mechanism:

generates difluorocarbene, which is trapped by the sulfinate anion to form -

Reaction: The in situ anion attacks the aldehyde.

-

Desulfonylation: Perform the Mg/MeOH step as described in Protocol B.

Comparative Data & Selection Guide

| Feature | TMS-CF2H (Hu) | Sulfone (PhSO2CF2H) | In-Situ (TMS-CF2Br) |

| Step Count | 1 Step (Direct) | 2 Steps (Addition + Red.) | 2 Steps (Hybrid) |

| Atom Economy | High | Low (Loss of PhSO2) | Medium |

| Cost | High (Reagent cost) | Medium | Low (Commodity reagents) |

| Reliability | Moderate (Moisture sensitive) | Very High | High |

| Carbene Risk | High (Requires control) | None (Anion stabilized) | Managed |

| Scale-Up | Difficult (>10g hard) | Excellent | Good |

Advanced Considerations: Enantioselectivity

Direct catalytic enantioselective nucleophilic difluoromethylation of aldehydes is not yet a mature technology . Most reported catalytic methods (e.g., chiral quaternary ammonium salts) yield low ee (<60%) or have narrow substrate scope.

Recommended Strategy for Chiral Targets:

-

Enzymatic Resolution: Synthesize the racemic alcohol using Protocol B. Use Lipase PS (Amano) or CAL-B for kinetic resolution via acetylation. This is the industrial gold standard.

-

Chiral Auxiliaries: Use

-tert-butylsulfinyl imines (Ellman's auxiliary) instead of aldehydes if the target allows for an amine intermediate, which can sometimes be converted (though difficult). -

Chiral HPLC: For early-stage discovery, separate the racemate via SFC (Supercritical Fluid Chromatography) on a Chiralpak AD-H or OD-H column.

References

-

Prakash, G. K. S., & Hu, J. (2005). Nucleophilic Difluoromethylation of Carbonyl Compounds with Difluoromethyl Phenyl Sulfone.[3]Angewandte Chemie International Edition . Link

-

Zhao, Y., Huang, W., Zheng, J., & Hu, J. (2011).[1] Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with Me3SiCF2H at Ambient or Low Temperature.[1]Organic Letters . Link

-

Ni, C., & Hu, J. (2014). Recent Advances in Nucleophilic Fluoroalkylation.[2][3]Chemical Reviews . Link

-

Li, Y., & Hu, J. (2005). Magnesium-Mediated Reductive Desulfonylation: A Mild and Practical Method for the Synthesis of Difluoromethyl Alcohols.Journal of Fluorine Chemistry . Link

-

Echeverria, P. G., et al. (2016). Industrial Applications of Reagents for Difluoromethylation.[4][5][6]Organic Process Research & Development . Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jyx.jyu.fi [jyx.jyu.fi]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 6. Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol in agrochemical synthesis

Application Note: High-Purity Synthesis & Utilization of 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol in Agrochemical Discovery

Part 1: Executive Summary & Strategic Value

In the landscape of modern agrochemical synthesis, the incorporation of fluorinated motifs is non-negotiable for optimizing metabolic stability and lipophilicity. 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol represents a high-value "chimeric" building block.[1][2][3] It combines the electron-deficient 2,5-difluorophenyl ring (common in broad-spectrum fungicides) with a difluoromethyl carbinol tail.[2][3]

This specific alcohol acts as a critical intermediate for two major classes of active ingredients (AIs):[1]

-

Next-Generation Triazoles: Where the

-difluoro group blocks metabolic oxidation at the alkyl chain, extending field half-life.[2][3] -

SDHI (Succinate Dehydrogenase Inhibitor) Linkers: Serving as a bioisostere for ethyl linkers, altering the steric profile and dipole moment to enhance binding affinity in fungal active sites.

This guide provides a validated protocol for the synthesis of this intermediate and its downstream activation for etherification or nucleophilic substitution.

Part 2: Chemical Profile & Safety

| Property | Specification |

| IUPAC Name | 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol |

| Molecular Formula | C₈H₆F₄O |

| Molecular Weight | 194.13 g/mol |

| Appearance | Colorless to pale yellow viscous oil |

| Solubility | Soluble in DCM, THF, EtOAc; Low solubility in water |

| Stability | Stable under N₂; Hydroscopic (store in desiccator) |

| Hazards | Irritant (Skin/Eye); Potential organofluorine toxicity |

Part 3: Validated Synthesis Protocol

While reduction of the corresponding ketone (2,2-difluoro-1-(2,5-difluorophenyl)ethanone) is possible, the precursor is often expensive or unavailable.[1][2][3] The most robust, scalable method for research applications is the Nucleophilic Difluoromethylation of 2,5-Difluorobenzaldehyde .[1]

Methodology: Ruppert-Prakash Difluoromethylation

This protocol utilizes (Difluoromethyl)trimethylsilane (TMS-CHF₂) as a nucleophilic source of the difluoromethyl group, activated by a fluoride source.

Reagents:

-

Substrate: 2,5-Difluorobenzaldehyde (CAS: 2646-90-4)[3][4][5]

-

Reagent: (Difluoromethyl)trimethylsilane (TMS-CHF₂) (CAS: 65864-64-4)[2][3]

-

Catalyst: Tetrabutylammonium triphenyldifluorosilicate (TBAT) or CsF

-

Solvent: Anhydrous THF (Tetrahydrofuran)

-

Quench: 1M HCl

Step-by-Step Procedure:

-

Setup (Inert Atmosphere):

-

Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Cool the flask to 0°C using an ice/water bath.

-

-

Reagent Addition:

-

Initiation:

-

Add TBAT (0.5 mmol, 270 mg) in one portion.

-

Observation: The reaction may exotherm slightly. The solution typically turns yellow.

-

Allow the reaction to warm to room temperature (25°C) and stir for 4 hours.

-

Monitoring: Check conversion via TLC (20% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, replaced by the silyl ether intermediate (Rf ~0.8).[1]

-

-

Desilylation (Hydrolysis):

-

Workup & Isolation:

-

Dilute with Diethyl Ether (Et₂O, 50 mL).

-

Wash the organic layer with Saturated NaHCO₃ (2 x 30 mL) and Brine (30 mL).

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

-

-

Purification:

-

Purify the crude oil via Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient 0%

15% EtOAc in Hexanes. -

Yield: Expect 85-92% isolated yield (approx. 1.7 g).

-

Part 4: Quality Control & Validation

To ensure the material is suitable for downstream coupling, verify against these parameters:

-

¹H NMR (400 MHz, CDCl₃):

-

¹⁹F NMR (376 MHz, CDCl₃):

Part 5: Downstream Application Protocols

Once synthesized, the alcohol is rarely the final product.[1] It is typically activated for coupling.

Workflow A: Activation to Mesylate (Leaving Group)

For nucleophilic substitution reactions (e.g., attaching a triazole or pyrazole).

-

Dissolve alcohol (1 eq) in DCM at 0°C.

-

Add Et₃N (1.5 eq) and Methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir 2h. Wash with water.

-

Note: The difluoromethyl group adjacent to the reaction center slows down S_N2 reactions due to electron withdrawal. Use stronger nucleophiles or higher temperatures in the subsequent step.

Workflow B: Ether Synthesis (Williamson Ether)

For creating ether-bridged fungicides.

-

Dissolve alcohol in DMF.

-

Add NaH (1.2 eq) at 0°C to form the alkoxide.

-

Add the electrophile (e.g., substituted benzyl bromide).

-

Critical: The acidity of the hydroxyl proton is enhanced by the CHF₂ group (pKa ~12-13 vs 16 for ethanol), making the alkoxide less nucleophilic but easier to form.[1]

Part 6: Visualizing the Workflow

The following diagram illustrates the synthesis and two primary downstream pathways.

Caption: Synthesis workflow from aldehyde precursor to activated agrochemical intermediates via Ruppert-Prakash difluoromethylation.

Part 7: References

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.[1]

-

Ni, C., & Hu, J. (2016).[1] Recent Advances in Controlled Difluoromethylation Reactions. Synthesis, 48(1), 1-19.[1]

-

Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals.[2][3] Journal of Fluorine Chemistry, 167, 16-29.[1]

-

PubChem Compound Summary. (2025). 2,5-Difluorobenzaldehyde (CAS 2646-90-4).[1][2][3][4][5] National Center for Biotechnology Information.

Sources

- 1. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 2. 762292-74-0|2,2-Difluoro-2-(4-fluorophenyl)ethan-1-ol|BLD Pharm [bldpharm.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2,5-Difluorobenzaldehyde | C7H4F2O | CID 137663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 2646-90-4: 2,5-Difluorobenzaldehyde | CymitQuimica [cymitquimica.com]

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 1-(2,5-difluorophenyl)-2,2-difluoroethanol

Introduction: The Significance of Chiral Fluorinated Alcohols in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. When fluorine is introduced into a chiral molecule, the resulting enantiomers can exhibit markedly different pharmacological and toxicological profiles. The chiral alcohol, 1-(2,5-difluorophenyl)-2,2-difluoroethanol, represents a valuable building block for the synthesis of complex pharmaceutical agents. Its structural motifs are found in various bioactive molecules, and the ability to produce it in an enantiomerically pure form is critical for the development of safer and more effective drugs.

This guide provides detailed protocols for the enantioselective synthesis of chiral 1-(2,5-difluorophenyl)-2,2-difluoroethanol, targeting researchers, scientists, and drug development professionals. We will explore two powerful and complementary methodologies: the well-established Corey-Bakshi-Shibata (CBS) asymmetric reduction and a highly selective biocatalytic approach using ketoreductases.

Strategic Approaches to Enantioselective Synthesis

The primary route to chiral 1-(2,5-difluorophenyl)-2,2-difluoroethanol is the asymmetric reduction of the prochiral ketone, 2',5'-difluoro-2,2-difluoroacetophenone. The choice between chemical and biocatalytic methods will depend on factors such as scale, desired enantiomer, and available resources.

Caption: Overview of synthetic strategies for chiral 1-(2,5-difluorophenyl)-2,2-difluoroethanol.

Method 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3][4] The reaction employs a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly stereoselective hydride transfer.[5]

Causality Behind Experimental Choices

The success of the CBS reduction hinges on the precise orchestration of the components in a chiral pocket. The oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-(-)-2-methyl-CBS-oxazaborolidine, forms a complex with borane. This complex then coordinates to the ketone's carbonyl oxygen. Steric interactions between the ketone's substituents and the catalyst's chiral framework force the ketone to adopt a specific orientation, exposing one of its prochiral faces to an intramolecular hydride delivery from the coordinated borane.[6] This directed transfer ensures the formation of one enantiomer in high excess.

Caption: Simplified workflow of the CBS reduction mechanism.

Experimental Protocol: CBS Reduction

This protocol is an adapted procedure for the synthesis of (S)-1-(2,5-difluorophenyl)-2,2-difluoroethanol based on established CBS reduction methodologies for aromatic ketones.

Materials:

-

2',5'-difluoro-2,2-difluoroacetophenone

-

(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.5-1.0 mL, 0.5-1.0 mmol, 5-10 mol%). Dilute the catalyst with anhydrous THF (20 mL).

-

Cooling and Borane Addition: Cool the flask to 0 °C in an ice bath. Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution. Stir the mixture at 0 °C for 15 minutes.

-

Substrate Addition: In a separate flask, dissolve 2',5'-difluoro-2,2-difluoroacetophenone (1.92 g, 10.0 mmol) in anhydrous THF (10 mL). Cool the reaction flask containing the catalyst-borane complex to -20 °C. Add the solution of the ketone dropwise over 30 minutes, maintaining the internal temperature below -15 °C.

-

Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 1-3 hours.

-

Quenching: Once the reaction is complete, slowly quench the reaction by the dropwise addition of methanol (5 mL) at -20 °C. Allow the mixture to warm to room temperature.

-

Workup: Add 1 M HCl (10 mL) and stir for 30 minutes. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), water (20 mL), and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral alcohol.

| Parameter | Recommended Value | Rationale |

| Catalyst | (R)-(-)-2-Methyl-CBS-oxazaborolidine | Provides high enantioselectivity for the (S)-alcohol. |

| Catalyst Loading | 5-10 mol% | Balances reaction rate and cost-effectiveness. |

| Reducing Agent | Borane-dimethyl sulfide | A stable and commercially available source of borane. |

| Solvent | Anhydrous THF | Aprotic and effectively solubilizes reactants. |

| Temperature | -20 °C | Lower temperatures generally enhance enantioselectivity. |

| Expected Yield | >90% | Based on reductions of similar aromatic ketones. |

| Expected ee | >95% | CBS reductions are known for high enantiomeric excess. |

Method 2: Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[7] Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that can reduce ketones to alcohols with exceptional enantio- and regioselectivity under mild reaction conditions (aqueous media, ambient temperature, and neutral pH).[8]

Causality Behind Experimental Choices

The high selectivity of enzymatic reductions stems from the intricate three-dimensional structure of the enzyme's active site. The substrate, 2',5'-difluoro-2,2-difluoroacetophenone, binds within this chiral pocket in a specific orientation dictated by a network of non-covalent interactions. A hydride, delivered from a cofactor (typically NADH or NADPH), is then transferred to only one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol. A cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), is often employed to recycle the expensive cofactor, making the process economically viable.[8]

Sources

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. WO2017059942A1 - Chiral compounds - Google Patents [patents.google.com]

- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 4. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 5. US6229049B1 - Preparation process of difluoroacetophenone derivative - Google Patents [patents.google.com]

- 6. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.url.edu [discovery.url.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol

Status: Operational Ticket ID: CHEM-SUP-8829 Subject: Purification Protocols & Troubleshooting for Difluoromethyl Carbinols Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Div.

Executive Summary & Compound Profile

Welcome to the technical support hub for 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol . This guide addresses the unique challenges posed by the difluoromethyl (

Compound Profile:

-

Chemical Structure: A secondary alcohol flanked by a 2,5-difluorophenyl group and a difluoromethyl moiety.

-

Key Challenge: The electron-withdrawing nature of the fluorine atoms increases the acidity of the hydroxyl proton (

) and alters the lipophilicity ( -

Primary Impurities:

-

Ketone Precursor: 1-(2,5-difluorophenyl)-2,2-difluoroethan-1-one (incomplete reduction).

-

Defluorinated Byproducts: Over-reduction leading to ethyl or monofluoromethyl analogs.

-

Enantiomer: The (R) or (S) isomer (if chiral purity is required).

-

Module A: Chemical Purity (Removal of Synthesis Byproducts)

Decision Matrix: Distillation vs. Chromatography

Use the following logic flow to determine the optimal purification route for your crude mixture.

Figure 1: Decision matrix for selecting the primary purification method based on impurity profile and scale.

Protocol A1: High-Vacuum Distillation (Recommended for >10g)

Due to the high boiling point of the difluorophenyl ring system (analogous to 2,2-difluoro-1-phenylethanol, bp ~215°C at atm), atmospheric distillation will cause decomposition.

-

Setup: Short-path distillation head with a cow receiver.

-

Vacuum: High vacuum is mandatory (

mmHg). -

Temperature Ramp:

-

Bath: Start at 80°C, ramp slowly to 140°C.

-

Vapor: Expect product fraction around 95-110°C at 0.5 mmHg (estimated based on analogs).

-

-

Troubleshooting:

-

Issue: Product solidifies in the condenser.

-

Fix: Use a warm water loop (40°C) in the condenser instead of cold water. This compound likely has a melting point near RT.[1]

-

Protocol A2: Flash Column Chromatography

The

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: Gradient Hexane/Ethyl Acetate (Start 95:5

End 80:20). -

Visualization: UV (254 nm) is strong due to the aromatic ring. Phosphomolybdic Acid (PMA) stain is effective for the alcohol.

-

Rf Values (Approximate in 8:2 Hex/EtOAc):

-

Ketone: ~0.65

-

Target Alcohol: ~0.35 (Trails slightly due to acidity)

-

Module B: Chiral Purity (Enantiomeric Resolution)

If your application requires a single enantiomer (e.g., for kinase inhibitor binding studies), chemical synthesis usually yields a racemate. Enzymatic Kinetic Resolution (EKR) is the industry standard for fluorinated ethanols.

Mechanism: Lipase-Catalyzed Acylation

Lipases (specifically Candida antarctica Lipase B, CAL-B) are highly selective for the (R)-enantiomer of secondary alcohols, converting it to an acetate, while leaving the (S)-alcohol untouched.

Figure 2: Workflow for the kinetic resolution of the racemic fluorinated alcohol using CAL-B.

Step-by-Step Protocol

-

Solvent: Dissolve crude alcohol (1.0 eq) in anhydrous MTBE or Toluene (0.1 M concentration).

-

Enzyme: Add Novozym 435 (Immobilized CAL-B) at 20-50% w/w relative to substrate.

-

Acyl Donor: Add Vinyl Acetate (3.0 eq). The byproduct is acetaldehyde (volatile), driving the equilibrium.

-

Incubation: Shake at 30-40°C for 24-48 hours.

-

Monitoring: Monitor by Chiral HPLC (see Table 1). Stop when conversion reaches 50%.

-

Workup: Filter off the enzyme (can be reused). Concentrate the filtrate.

-

Separation: The (R)-acetate is much less polar than the (S)-alcohol. Separate via short silica plug (Hexane/EtOAc 9:1).

Table 1: Analytical Methods for Chiral Purity

| Parameter | Condition | Notes |

| Column | Chiralcel OD-H or AD-H | Polysaccharide phases work best for phenyl ethanols. |

| Mobile Phase | Hexane : IPA (90:10 to 95:5) | Low IPA is needed due to high lipophilicity of fluorine. |

| Flow Rate | 0.5 - 1.0 mL/min | Lower flow improves resolution of fluorinated isomers. |

| Detection | UV @ 254 nm | 2,5-Difluoro ring has strong absorption. |

Troubleshooting & FAQs

Q1: My NMR shows a confusing triplet around 5.8 ppm. Is this an impurity?

A: Likely not. This is the characteristic signal of the difluoromethyl proton (

-

Pattern: It appears as a triplet of doublets (or just a triplet) with a massive coupling constant (

). -

Verification: Run a

-decoupled

Q2: The yield after distillation is lower than expected. Where did it go?

A: Two possibilities:

-

Volatility: If your vacuum was too strong (<0.1 mmHg) and the trap wasn't cold enough, the product may have bypassed the receiver.

-

Retro-Aldol/Elimination: In the presence of trace base and heat, fluorinated alcohols can undergo elimination to form styrenes. Ensure the pot residue is neutral before heating.

Q3: Can I use acid-base extraction to purify this?

A: Use with caution.

-

The

of the alcohol is ~12 (acidic for an alcohol, but weak generally). -

It will deprotonate with strong bases (NaOH), forming a water-soluble alkoxide.

-

Protocol: Dissolve in Et2O, extract with 1M NaOH. The alcohol goes into the water. Wash organic layer (removes neutral ketone). Acidify aqueous layer (HCl) and extract back into Et2O.

-

Risk: Strong base can cause defluorination or elimination. Test on a small scale (100mg) first.

References

-

Synthesis & Properties of Difluoroethanols

- Source: EPA CompTox Chemicals Dashboard. (2025). "2,2-difluoro-1-phenylethanol Properties."

-

URL:[Link]

-

Kinetic Resolution of Fluorinated Alcohols

- Source: de Mattos, M. C., & Gardossi, L. (2014). "Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates.

-

URL:[Link]

-

Difluorination Chemistry Context

-

General Physical Properties (Analogous)

For further assistance, please contact the Fluorine Chemistry Division quoting Ticket ID CHEM-SUP-8829.

Sources

Technical Support Center: Purification of Fluorinated Alcohols

Welcome to the Technical Support Center for challenges in the synthesis and purification of fluorinated alcohols. Fluorinated alcohols are critical building blocks in medicinal chemistry and materials science, prized for their unique properties that can enhance bioavailability, metabolic stability, and binding affinity of molecules.[1] However, their synthesis is often accompanied by the formation of stubborn impurities that can be challenging to remove.

This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers and professionals in the field.

Troubleshooting Guide: Common Impurity Issues

This section addresses specific problems you may encounter during the purification of your fluorinated alcohol product.

Issue 1: Presence of Water in the Final Product

Symptom: You've completed your synthesis and initial workup, but analytical data (e.g., Karl Fischer titration, ¹H NMR) indicates a significant amount of water remains in your fluorinated ethanol product.

Causality and Solution:

Water is a common impurity, often introduced from reagents, solvents, or atmospheric moisture. In the case of ethanol and its fluorinated analogues, its removal is complicated by the formation of azeotropes—mixtures that have a constant boiling point and composition, making separation by simple distillation impossible.[2] For instance, ethanol and water form a well-known azeotrope at approximately 95.6% ethanol by volume.[2]

Here are two effective methods to remove water from your fluorinated ethanol:

Method 1: Drying with Molecular Sieves

Molecular sieves are aluminosilicate materials with precisely sized pores that selectively adsorb molecules.[3] For drying ethanol, 3Å (Angstrom) molecular sieves are ideal because their pores are large enough to trap small water molecules but too small for the larger ethanol molecules to enter.[4][5][6][7]

Experimental Protocol: Drying with 3Å Molecular Sieves

-

Activation of Sieves: Before use, activate the 3Å molecular sieves by heating them in a laboratory oven at a temperature of at least 250°C for several hours under a vacuum or with a flow of dry nitrogen.[5] This removes any pre-adsorbed water.

-

Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add your crude fluorinated ethanol.

-

Drying: Add the activated 3Å molecular sieves (typically 10-20% of the solvent weight) to the flask.

-

Agitation: Gently stir or swirl the mixture. The drying process can take several hours to overnight, depending on the amount of water present.

-

Separation: Carefully decant or filter the dried fluorinated ethanol from the molecular sieves.

-

Storage: Store the dried product over fresh, activated molecular sieves to prevent re-adsorption of atmospheric moisture.[5]

Method 2: Azeotropic Distillation

Azeotropic distillation is a technique where another component, called an entrainer, is added to the mixture to form a new, lower-boiling azeotrope with one or more of the initial components.[8] This new azeotrope is then removed by distillation. For ethanol-water mixtures, benzene or toluene have historically been used as entrainers.[8][9]

Experimental Protocol: Azeotropic Distillation with an Entrainer (e.g., Toluene)

-

Setup: Assemble a distillation apparatus with a Dean-Stark trap.

-

Charge the Flask: To the distillation flask, add your crude fluorinated ethanol and the entrainer (e.g., toluene).

-

Heating: Heat the mixture to boiling.

-

Azeotrope Removal: The ternary azeotrope of fluorinated ethanol, water, and toluene will distill over and collect in the Dean-Stark trap. As the condensate cools, it will separate into two phases: an organic phase (toluene and some fluorinated ethanol) and an aqueous phase.

-

Recycling: The upper organic layer in the Dean-Stark trap is returned to the distillation flask, while the lower aqueous layer is removed.

-

Completion: The distillation is complete when no more water collects in the trap. The dried fluorinated ethanol remains in the distillation flask.

Issue 2: Unreacted Starting Materials and Byproducts from Fluorination Reactions

Symptom: Your final product is contaminated with unreacted starting materials (e.g., the corresponding alkyl halide) or byproducts from the fluorination reaction (e.g., elimination products). This is often observed in reactions like the Swarts reaction, which converts alkyl chlorides or bromides to alkyl fluorides.[10]

Causality and Solution:

Fluorination reactions, such as those employing reagents like DAST or Deoxo-Fluor, can be sensitive and lead to side reactions like elimination, especially with secondary or sterically hindered alcohols.[11] The Swarts reaction, while effective for producing alkyl fluorides, may not go to completion, leaving unreacted alkyl halides.[12][13][14][15]

Method: Fractional Distillation

Fractional distillation is a powerful technique for separating components of a liquid mixture that have different boiling points.[16] This is particularly useful for separating the desired fluorinated alcohol from less volatile starting materials or more volatile byproducts.

Experimental Protocol: Fractional Distillation

-

Setup: Assemble a fractional distillation apparatus, including a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

-

Charge the Flask: Add the crude reaction mixture to the distillation flask.

-

Heating: Gently heat the flask. The component with the lowest boiling point will vaporize first.

-

Separation in the Column: As the vapor rises through the fractionating column, it will cool, condense, and re-vaporize multiple times. With each cycle, the vapor becomes progressively enriched in the more volatile component.

-

Collection: Collect the fractions that distill over at specific temperature ranges. The desired fluorinated alcohol will be collected at its characteristic boiling point.

-

Analysis: Analyze each fraction (e.g., by GC or NMR) to determine its purity.

Issue 3: Presence of Diethyl Ether as a Byproduct

Symptom: You detect the presence of diethyl ether in your fluorinated ethanol product, often confirmed by GC-MS analysis.[17]

Causality and Solution:

Diethyl ether can form as a byproduct during the synthesis of ethanol, particularly in acid-catalyzed dehydration reactions.[18][19] If your synthesis of fluorinated ethanol starts from a precursor that was synthesized via an ethanol-based route, ether impurities may carry over.[20][21]

Method: Extractive Distillation

Extractive distillation involves adding a high-boiling, non-volatile solvent to the mixture to alter the relative volatilities of the components, making their separation easier.[22]

Experimental Protocol: Extractive Distillation

-

Solvent Selection: Choose a solvent in which the components of the mixture have different solubilities. For separating diethyl ether from ethanol, a polar solvent can be effective.

-

Setup: Use a distillation column with a feed point for the extractive solvent above the feed point of the mixture.

-

Distillation: Introduce the crude fluorinated ethanol/ether mixture into the column. The extractive solvent is fed continuously near the top of the column.

-

Separation: The extractive solvent will selectively interact with the more polar fluorinated ethanol, increasing its effective boiling point and causing it to move down the column. The less polar diethyl ether will be more volatile and will distill over the top.

-

Recovery: The purified fluorinated ethanol is recovered from the bottom of the column, mixed with the extractive solvent. A second distillation is then required to separate the fluorinated ethanol from the high-boiling extractive solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my fluorinated ethanol synthesis?

A1: The most common impurities include:

-

Water: Often present from reagents and the atmosphere.[11]

-

Unreacted Starting Materials: Such as the corresponding alkyl halide in a Swarts-type reaction.[12]

-

Reaction Byproducts: These can include elimination products (alkenes) if using deoxyfluorination reagents, or ethers formed under acidic conditions.[11][23]

-

Residual Solvents: Solvents used in the reaction or workup that are not completely removed.

Q2: How can I analyze the purity of my fluorinated ethanol?

A2: A combination of analytical techniques is often necessary for a complete impurity profile:[24]

-

Gas Chromatography (GC): Excellent for separating and quantifying volatile impurities.[17][25]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural information and can be used for quantitative analysis.

-

Mass Spectrometry (MS): Often coupled with GC (GC-MS) to identify unknown impurities.[26]

-

Karl Fischer Titration: The gold standard for accurately determining water content.

Q3: My fluorination reaction is giving a low yield. What should I check first?

A3:

-

Anhydrous Conditions: Ensure all glassware is thoroughly dried and that you are using anhydrous solvents. Many fluorinating reagents are highly sensitive to moisture.[11]

-

Reagent Quality: Verify the activity of your fluorinating agent. Some reagents can degrade over time.

-

Reaction Temperature: Temperature control is often critical in fluorination reactions. Running the reaction at too high a temperature can lead to side reactions and decomposition.[27]

Q4: Are there any safety precautions I should take when working with fluorinating agents?

A4: Absolutely. Many fluorinating agents are highly reactive and can be hazardous.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

-

Fume Hood: Conduct all reactions in a well-ventilated fume hood.

-

Quenching: Be extremely careful when quenching the reaction. Some reagents react violently with water.[11] Always add the reaction mixture slowly to the quenching solution at a low temperature.

Visualizing the Purification Workflow

Below is a generalized workflow for the purification of a crude fluorinated ethanol product.

Caption: A typical workflow for purifying crude fluorinated ethanol.

References

- W.R. Grace. (2021, March 26).

- Wikipedia.

- Molecular Sieve for Ethanol Dehydr

- Medium. (2015, July 29).

- Echemi. (2022, February 21). A Guide to Drying Ethanol with Molecular Sieves.

- ChemEnggHelp. (2021, March 5).

- SNOWPEAK. (2024, August 1). How to Purify Ethanol with Molecular Sieve?.

- Aidic. (2020, January 19).

- Ciemme Srl. (2025, May 26). Azeotropes.

- Scribd.

- Google Patents.

- Google Patents.

- S

- Vedantu. Swarts Reaction: Definition, Mechanism & Example for Class 12.

- Filo. (2025, December 8). Explain swart's reaction with an example.

- YouTube. (2023, January 18). Swarts Reaction #12boardexam #neet#jeeadvanced #organicchemistryclass12.

- Google Patents. US3095458A - Weak sulfuric acid process for converting ethyl ether to ethanol.

- Science Info. (2023, August 22).

- Benchchem.

- Unlock the secrets of Diethyl Ether Synthesis today!. (2025, June 27).

- Sciencemadness.org. (2011, February 2).

- Benchchem.

- RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL.

- MATEC Web of Conferences. Diethyl Ether Production as a Substitute for Gasoline.

- Google Patents.

- Alfa Chemistry. (2018, August 29).

- 7. ANALYTICAL METHODS.

- Alfa Chemistry.

- Benchchem.

- American Chemical Society.

- Benchchem.

- PMC.

- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.

- ACS Publications. (2006, January 25). Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials | Environmental Science & Technology.

- Quora. (2010, August 26).

- Solvents Analysis of impurities in ethanol.

- Google Patents.

- Shimadzu. G331 Analysis of Volatile Impurities in Anhydrous Ethanol and Ethanol for Disinfection in Accordance with the Purity Test set by.

- Benchchem.

- LEAF by Lesaffre. (2023, November 20). Troubleshooting checklist for industrial ethanol production.

- RCM Technologies. (2026, February 3).

- "The synthesis and some characteristics of partly fluorinated alcohols on the basis of tetrafluoroethylene and hexafluoropropylene". (2004, February).

- Aqua Home Supply. (2023, November 29).

- Quench. (2025, December 26).

- What type of treatment is the easiest way to remove fluoride from drinking w

- Fluorinated alcohols: A Magic Medium for the Synthesis of Heterocyclic Compounds. (2025, August 5).

- Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.

- Reddit. (2014, October 18). If a paranoid person wanted to remove fluoride from their water via distillation, since Hexafluorosilicic acid's boiling point is 108.5 C, and water 100 C, wouldn't their efforts be near meaningless? : r/askscience.

- PMC. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity.

- CORA. (2017, April 10).

Sources

- 1. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society [acs.digitellinc.com]

- 2. ciemme.it [ciemme.it]

- 3. A Better Way to Dehydrate Ethanol [grace.com]

- 4. molecularsievedesiccants.com [molecularsievedesiccants.com]

- 5. medium.com [medium.com]

- 6. echemi.com [echemi.com]

- 7. How to Purify Ethanol with Molecular Sieve? [snowpeakzeolite.com]

- 8. Azeotropic distillation - Wikipedia [en.wikipedia.org]

- 9. Azeotropic Distillation Process for Ethanol Dehydration - ChemEnggHelp [chemengghelp.com]

- 10. scienceinfo.com [scienceinfo.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. SATHEE: Chemistry Swarts Reaction [sathee.iitk.ac.in]

- 13. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]

- 14. Explain swart's reaction with an example | Filo [askfilo.com]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. gcms.cz [gcms.cz]

- 18. Unlock the secrets of Diethyl Ether Synthesis today! [hnpymaterial.com]

- 19. matec-conferences.org [matec-conferences.org]

- 20. US3095458A - Weak sulfuric acid process for converting ethyl ether to ethanol - Google Patents [patents.google.com]

- 21. sciencemadness.org [sciencemadness.org]

- 22. aidic.it [aidic.it]

- 23. EP1403238B1 - Process for producing fluorinated alcohol - Google Patents [patents.google.com]

- 24. rroij.com [rroij.com]

- 25. shimadzu.com [shimadzu.com]

- 26. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Stability of 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol

Welcome to the technical support guide for 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol. This document provides in-depth information for researchers, scientists, and drug development professionals on the stability of this compound, particularly under basic conditions. Understanding its stability profile is critical for successful reaction design, optimization, and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol in the presence of a base?

The primary stability concern is degradation via a base-mediated elimination of hydrogen fluoride (HF). The electron-withdrawing effects of the four fluorine atoms (two on the phenyl ring and two on the ethyl group) increase the acidity of the hydroxyl proton, making it susceptible to deprotonation by a base. The resulting alkoxide can then facilitate the elimination of a fluoride ion from the adjacent difluoromethyl (-CF₂-) group, leading to the formation of a vinyl fluoride and other subsequent decomposition products.[1]

Q2: How does the choice of base affect the stability of the alcohol?

The strength and solubility of the base are critical factors. Strong, soluble bases like sodium hydride or potassium tert-butoxide can rapidly deprotonate the alcohol, initiating the degradation cascade.[1] Weaker bases or bases with low solubility in the reaction medium may offer a degree of kinetic stability, as the deprotonation and subsequent elimination will proceed more slowly.[1] For reactions requiring deprotonation, a careful selection of a base with a pKa just sufficient for alkoxide formation is recommended to minimize side reactions.

Q3: Can the reaction solvent influence the degradation rate?

Yes, the solvent plays a crucial role. Polar aprotic solvents like DMF or THF can accelerate the degradation process.[1] This is because they can effectively solvate the polar transition state of the HF elimination reaction, thereby lowering the activation energy barrier.[1] In contrast, non-polar solvents such as hexanes may slow down the degradation.[1] The solubility of both the alcohol and the base in the chosen solvent is also a key determinant of the reaction rate.[1]

Q4: At what temperatures does significant degradation typically occur?

While specific temperature-stability data for this exact molecule is not widely published, it is a general principle that higher temperatures will accelerate the rate of elimination reactions. For sensitive substrates, it is always advisable to conduct initial trials at low temperatures (e.g., -78 °C or 0 °C) and slowly warm the reaction while monitoring for product formation and byproduct generation.

Q5: What analytical techniques are best for monitoring the stability of this compound?

A combination of techniques is recommended for comprehensive monitoring:

-

¹⁹F NMR: This is a highly sensitive method for detecting the release of free fluoride ions into the reaction medium, which is a direct indicator of HF elimination.[1] It can also be used to observe the disappearance of the starting material's fluorine signals and the appearance of new fluorine-containing byproducts.

-

¹H NMR: Can be used to monitor the disappearance of the starting material and the appearance of new signals, such as those corresponding to vinyl protons in the elimination product.[1]

-

LC-MS/GC-MS: Ideal for identifying the parent compound and detecting the formation of degradation products, providing valuable information on their mass and structure.

-

TLC: A quick and effective way to visually monitor the progress of the reaction and the formation of byproducts in real-time.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol and basic reagents.

| Observed Issue | Potential Cause | Recommended Solution(s) |